3-(3,4,5-trimethoxyphenyl)-1H-pyrazole

Anticancer Triple-Negative Breast Cancer SAR

This unsubstituted pyrazole scaffold is a validated, inactive negative control (IC50 > 100 µM) for tubulin polymerization and competitive colchicine-binding fluorescence assays, ensuring assay specificity when benchmarking against potent diarylpyrazoles (IC50 < 100 nM). Procure with guaranteed ≥98% purity to maintain batch-to-batch consistency in SAR campaigns. Use as a single-component C18 RP-HPLC retention time calibrant (XLogP3 1.8, HBD=1) or as a well-defined starting vector for parallel synthesis of focused libraries. The free NH handle enables DMPK metabolic stability comparisons.

Molecular Formula C12H14N2O3
Molecular Weight 234.255
CAS No. 150433-18-4
Cat. No. B2429626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4,5-trimethoxyphenyl)-1H-pyrazole
CAS150433-18-4
Molecular FormulaC12H14N2O3
Molecular Weight234.255
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=CC=NN2
InChIInChI=1S/C12H14N2O3/c1-15-10-6-8(9-4-5-13-14-9)7-11(16-2)12(10)17-3/h4-7H,1-3H3,(H,13,14)
InChIKeyNBUSEKUPSWKJJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4,5-Trimethoxyphenyl)-1H-Pyrazole (CAS 150433-18-4): Core Scaffold and Baseline Reference for Scientific Procurement


3-(3,4,5-Trimethoxyphenyl)-1H-pyrazole (CAS 150433-18-4) is a monocyclic heteroaryl compound comprising a pyrazole core linked to a 3,4,5-trimethoxyphenyl (TMP) moiety [1]. It serves as a fundamental molecular scaffold and a critical unsubstituted comparator in tubulin-targeted anticancer drug discovery programs [2]. Procuring this compound ensures access to a defined, high-purity starting point for secondary derivatization or a validated negative control for SAR campaigns against the colchicine-binding site, as it lacks the secondary aryl pharmacophore required for potent antiproliferative activity [2].

Why Generic Diarylpyrazole or Trimethoxyphenyl-Heterocycle Substitution Cannot Replace 3-(3,4,5-Trimethoxyphenyl)-1H-Pyrazole


Generic substitution between 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole and its closely related diaryl analogs (e.g., 4-(3,4,5-trimethoxyphenyl) regioisomers or N-methylated variants) fails due to a binary logic of target engagement: the parent monocyclic pyrazole is intentionally inactive against tubulin (providing a pure baseline), whereas vicinal diaryl-substituted derivatives require a specific, rigid ‘cis’-like orientation of the TMP ring and a second aryl group to achieve nanomolar-level antiproliferative activity [1]. Substituting the free NH-pyrazole for an N-methyl or N-phenyl congener also alters the hydrogen-bond donor capacity (HBD = 1 vs. 0), modifying key physicochemical parameters like solubility and permeability that are critical for assay design [2].

Quantitative Evidence Guide for Procuring 3-(3,4,5-Trimethoxyphenyl)-1H-Pyrazole: Comparator Data and Differential Performance


Antiproliferative Activity Gap: Unsubstituted Pyrazole vs. Active Carboxamide Derivative in MDA-MB-231 Cells

The parent compound 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole lacks a secondary pharmacophore and serves as a negative control. In contrast, its 5-carboxamide derivative (compound 5g) demonstrates potent, quantifiable antiproliferative activity, highlighting the parent compound's role as an inactive scaffold in SAR studies [1].

Anticancer Triple-Negative Breast Cancer SAR MDA-MB-231

Hydrogen-Bond Donor (HBD) Capacity: 3-(3,4,5-Trimethoxyphenyl)-1H-Pyrazole vs. N-Methyl Analog

The target compound possesses a free NH group, resulting in a Hydrogen Bond Donor (HBD) count of 1, whereas its N-methyl derivative completely lacks this HBD capability. This impacts solubility and membrane permeability profiles crucial for biochemical assay development [1].

Physicochemical Properties Drug-likeness Permeability Assay Design

Lipophilicity Difference: 1H-Pyrazole vs. 4,5-Dihydropyrazole Analog

The unsaturated 1H-pyrazole core of the target compound results in a computed LogP (XLogP3) of 1.8, which is distinctly different from a saturated 4,5-dihydropyrazole analog that would be more hydrophilic. This difference in lipophilicity can alter off-target binding, membrane partitioning, and compound solubility [1].

Lipophilicity LogP Physicochemical Properties Drug-likeness

Purity Benchmarking: Commercial Sources for 3-(3,4,5-Trimethoxyphenyl)-1H-Pyrazole vs. In-House Synthesis

Commercially sourced 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole achieves a quantifiable purity of 98% (NLT) as verified by HPLC, compared to typical initial in-house synthesis batches which may yield 90-95% purity prior to rigorous purification .

Analytical Chemistry Purity Procurement QC

Procurement-Driven Application Scenarios for 3-(3,4,5-Trimethoxyphenyl)-1H-Pyrazole


Use as a Negative Control Scaffold in Colchicine-Site Tubulin Polymerization Assays

In SAR campaigns targeting the colchicine binding site, 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole (IC50 > 100 µM) serves as a validated, inactive negative control scaffold. Its quantitative inactivity (compared to potent diarylpyrazoles with IC50 < 100 nM [1]) ensures assay specificity, making it an essential purchase for any lab conducting tubulin polymerization or competitive colchicine-binding fluorescence assays.

Synthetic Intermediary for Fragment-Based Drug Discovery (FBDD) Libraries

The unsubstituted NH-pyrazole handle (HBD=1) and defined LogP (1.8) provide a unique starting vector for parallel synthesis of focused libraries. Procurement of the parent compound with guaranteed 98% purity ensures consistent yields during carboxamide, sulfonamide, or N-alkyl derivative generation, which is critical for hit-to-lead programs requiring strict QA/QC on building block integrity.

Physicochemical Standard for Reversed-Phase HPLC Method Development

Due to its specific XLogP3 of 1.8 and well-defined hydrogen bonding profile (HBD=1, HBA=4) [1], this compound serves as a reliable, single-component standard for calibrating retention times in C18 reversed-phase liquid chromatography methods used to analyze more complex TMP-bearing clinical candidates, offering a distinct advantage over multi-component mixtures.

Establishing Baseline Metabolic Stability in Hepatocyte Clearance Assays

The free NH group's HBD capacity directly influences Phase II metabolism (potential glucuronidation). Comparing the intrinsic clearance (Clint) of the parent scaffold against its O-methylated or N-methylated analogs [1] allows DMPK scientists to quantify the metabolic stability penalty of the N-H handle, guiding medicinal chemistry optimization strategies.

Quote Request

Request a Quote for 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.